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Compound of Interest

Compound Name: m-CRESOL, 6-(METHYLTHIO)-
CAS No.: 23385-54-8
Cat. No.: B1675970
Get Quote
. J

Executive Summary & Chemical Context

5-Methyl-2-(methylthio)phenol (Formula: CsH100S, MW: 154.[1]23) is a substituted phenol
characterized by a methyl group at the C5 position and a methylthio (-SMe) group at the C2
(ortho) position. This ortho arrangement is critical for its fragmentation physics, distinguishing it
from para-substituted isomers often found in similar matrices.

e Primary Application: Flavor chemistry (meaty, savory nuances).

» Analytical Challenge: Differentiating the target from isomers like 3-methyl-4-
(methylthio)phenol (CAS 3120-74-9), which shares the same molecular ion (m/z 154) but
exhibits distinct fragment intensity ratios due to the absence of the ortho-effect.

Experimental Protocol (GC-MS)

To replicate the fragmentation patterns described, the following self-validating protocol is
recommended. This setup minimizes thermal degradation of the sulfur moiety while maximizing
ionization efficiency.
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Instrumental Parameters

Parameter Setting Rationale

Standardizes fragmentation at

lonization Source Electron Impact (EI) ) ]
70 eV for library comparison.
Prevents condensation of less
Source Temp 230 °C ]
volatile sulfur phenols.
_ Ensures rapid transport without
Transfer Line 250 °C )
thermal cracking.
Non-polar phase separates
isomers based on boiling point
Column DB-5MS (or equiv.) (Ortho isomers typically elute

earlier due to intramolecular H-

bonding).

Captures low mass sulfur
Scan Range m/z 35-300 fragments (CHS™*, m/z 45) and
molecular ions.

Quality Control Standard

o System Suitability: Inject a standard of 2-(methylthio)phenol (MW 140).

» Acceptance Criteria: The ratio of m/z 140 (M*) to m/z 125 ([M-CHs]*) should be stable (<5%
RSD) to confirm source tuning.

Fragmentation Pathway Analysis

The mass spectrum of 5-Methyl-2-(methylthio)phenol is dominated by the stability of the
aromatic ring and the labile nature of the methylthio group.

Primary lon: Molecular lon (M*) e m/z 154

» Observation: Base peak (100% relative abundance) or near-base peak.

¢ Mechanism: The aromatic ring stabilizes the radical cation. The presence of sulfur (low
ionization energy) facilitates easy electron removal.
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Secondary lon: Loss of Methyl Radical ([M-CHs]*) e m/z
139[2][3]
¢ Observation: High intensity (~40—-60%).

o Mechanism: Alpha-cleavage at the sulfur atom removes the methyl group from the -SMe
moiety.

o Ortho-Effect Note: In this ortho isomer, the resulting cation can be stabilized by the adjacent
hydroxyl group, potentially forming a cyclic oxathiole-like intermediate. This stabilization often
makes the m/z 139 peak more intense or stable compared to meta-isomers.

Tertiary lon: Ring Contraction/CO Loss ([M-CH3-CO]*)
mlz 111[3]
o Observation: Moderate intensity.

e Mechanism: The m/z 139 ion undergoes expulsion of carbon monoxide (CO, 28 Da), a
hallmark of phenolic fragmentation. This confirms the presence of the phenol functionality.

Diagnostic lon: Loss of Thiomethyl Radical ([M-SMe]*) -
m/z 107[3]

e Observation: Distinct peak.

e Mechanism: Direct cleavage of the C-S bond. This fragment (C7H70%) corresponds to a
hydroxytropylium ion, characteristic of cresols. Its presence confirms the "methyl-phenol”
core structure.

Comparative Analysis: Target vs. Isomer

Differentiation relies on relative ion abundances. The ortho arrangement in the target molecule
allows for intramolecular hydrogen bonding (OH---S), which alters the fragmentation kinetics
compared to the para isomer.

Table 1: Diagnostic Comparison
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Fragment lon (m/z)

Identity

Target: 5-Methyl-2-
(methylthio)phenol

Alternative: 3-
Methyl-4-
(methylthio)phenol

154 (M¥)

Molecular lon

100% (Base)

100% (Base)

139 ([M-CHs]*)

Loss of Methyl

High (~50-70%)

Moderate (~48%)

125 Ring Rearrangement Low Very Low
107 ([M-SMe]*) Cresol Cation Moderate Low (<10%)
95 [M-SMe-C]* Low Moderate (16%)

Key Differentiator

Ortho-Effect

Higher m/z 107 due to
proximity of SMe/OH

facilitating cleavage.

Higher m/z 95 due to
different ring
disintegration

pathways.

Visualization of Mechanisms

Figure 1: Fragmentation Pathway of 5-Methyl-2-
(methylthio)phenol

This diagram illustrates the stepwise degradation of the molecular ion into its primary

diagnostic fragments.
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Caption: Stepwise EI fragmentation showing the dominant loss of methyl (m/z 139) and the
diagnostic loss of the thiomethyl group (m/z 107).[2][3]

Figure 2: Isomer Differentiation Logic

A decision tree for distinguishing the target from its common isomer.
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Caption: Logic flow for distinguishing 5-Methyl-2-(methylthio)phenol from para-substituted
isomers based on fragment intensity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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